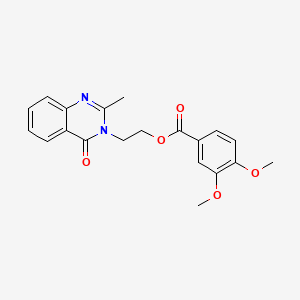amine CAS No. 1246823-78-8](/img/structure/B604226.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzenesulfonamide core, along with a pyridinylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom to the benzene ring.
Methylation: Introduction of a methyl group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide group by reacting with a suitable sulfonamide precursor.
Pyridinylmethylation: Attachment of the pyridinylmethyl group to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the pyridinylmethyl group .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to changes in the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while coupling reactions can result in the formation of biaryl compounds.
Applications De Recherche Scientifique
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine, chlorine, and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5-chloro-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group.
2-bromo-5-chloro-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.
2-bromo-5-chloro-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine lies in the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the pyridinylmethyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1246823-78-8 |
|---|---|
Formule moléculaire |
C13H12BrClN2O2S |
Poids moléculaire |
375.67g/mol |
Nom IUPAC |
2-bromo-5-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-9-5-11(14)13(6-12(9)15)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
Clé InChI |
BHCDTPSDRFNSDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)


![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B604164.png)
![2-[5-(2-Amino-5-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B604165.png)
